molecular formula C9H11N5 B13531337 1-Methyl-3-(5-methyl-2-pyrazinyl)-1H-pyrazol-5-amine

1-Methyl-3-(5-methyl-2-pyrazinyl)-1H-pyrazol-5-amine

Cat. No.: B13531337
M. Wt: 189.22 g/mol
InChI Key: HLSUQFQWRCQSBY-UHFFFAOYSA-N
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Description

1-Methyl-3-(5-methyl-2-pyrazinyl)-1H-pyrazol-5-amine is a heterocyclic compound that features a pyrazole ring fused with a pyrazine ring

Preparation Methods

The synthesis of 1-Methyl-3-(5-methyl-2-pyrazinyl)-1H-pyrazol-5-amine typically involves the alkylation of pyrazoles with appropriate reagents. One common method includes the use of poly(bromomethyl) compounds in the presence of potassium tert-butoxide in tetrahydrofuran (THF) as a solvent . The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity and yield.

Chemical Reactions Analysis

1-Methyl-3-(5-methyl-2-pyrazinyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where halogenated derivatives are used as starting materials.

Common reagents and conditions for these reactions include the use of organic solvents like methanol, ethanol, and dichloromethane, along with catalysts such as copper salts . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Methyl-3-(5-methyl-2-pyrazinyl)-1H-pyrazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-3-(5-methyl-2-pyrazinyl)-1H-pyrazol-5-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to metal ions, forming complexes that can catalyze various chemical reactions. The specific pathways involved depend on the nature of the target and the context of its application .

Comparison with Similar Compounds

1-Methyl-3-(5-methyl-2-pyrazinyl)-1H-pyrazol-5-amine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structure, which combines the properties of both pyrazole and pyrazine rings, making it versatile for various applications.

Properties

Molecular Formula

C9H11N5

Molecular Weight

189.22 g/mol

IUPAC Name

2-methyl-5-(5-methylpyrazin-2-yl)pyrazol-3-amine

InChI

InChI=1S/C9H11N5/c1-6-4-12-8(5-11-6)7-3-9(10)14(2)13-7/h3-5H,10H2,1-2H3

InChI Key

HLSUQFQWRCQSBY-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=N1)C2=NN(C(=C2)N)C

Origin of Product

United States

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